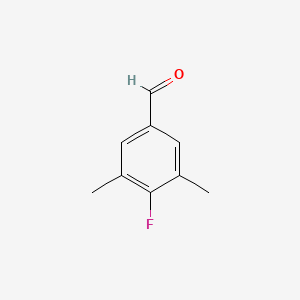

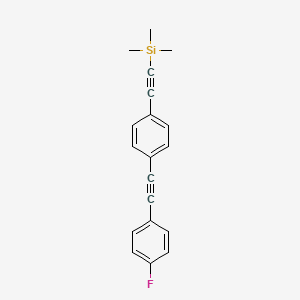

4-Fluoro-3,5-dimethylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

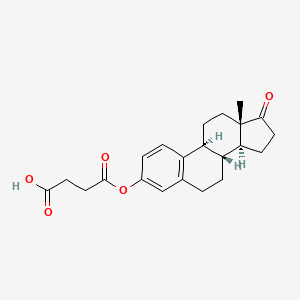

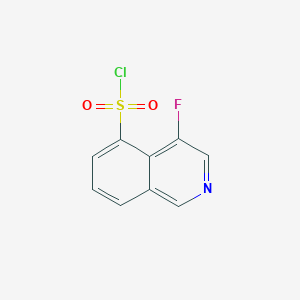

4-Fluoro-3,5-dimethylbenzaldehyde is a chemical compound with the empirical formula C9H9FO . It has a molecular weight of 152.17 . The compound is typically in solid form .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3,5-dimethylbenzaldehyde is1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

4-Fluoro-3,5-dimethylbenzaldehyde has a density of 1.1±0.1 g/cm3 . The boiling point is 223.8±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.0±3.0 kJ/mol . The flash point is 107.8±14.8 °C .科学的研究の応用

Synthesis and Anticancer Activity

4-Fluoro-3,5-dimethylbenzaldehyde is involved in the synthesis of fluorinated analogues of combretastatins, which have demonstrated anticancer properties. The study by Lawrence et al. (2003) described the synthesis of a series of fluorinated benzaldehydes used in the Wittig synthesis of fluoro-substituted stilbenes. These compounds, including fluorinated analogues of combretastatins A-1, A-2, and A-4, retained potent cell growth inhibitory properties, indicating their potential in anticancer applications (Lawrence et al., 2003).

Stereoselective Synthesis

Alonso et al. (2008) utilized a α-[3,5-bis(trifluoromethyl)phenyl]sulfonyl group in the highly stereoselective synthesis of α-fluoro-α,β-unsaturated alkenoates and Weinreb amides. This process involved condensing aromatic and aliphatic aldehydes under mild conditions, leading to good yields and high Z-diastereoselectivities, particularly for fluorinated Weinreb amides. This research demonstrates the utility of fluorinated compounds in selective chemical synthesis (Alonso et al., 2008).

Methodological Advancements

Hu et al. (2010) reported an efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde, a compound structurally related to 4-Fluoro-3,5-dimethylbenzaldehyde, from o-xylene in aqueous media. This method not only enhanced the yield but also offered an efficient work-up procedure, highlighting advancements in synthetic methodologies for such compounds (Hu et al., 2010).

Computational Studies and Spectroscopy

Tudorie et al. (2013) conducted microwave spectra analyses and ab initio quantum chemical calculations on dimethylbenzaldehyde isomers, including those related to 4-Fluoro-3,5-dimethylbenzaldehyde. This study provided insights into the conformational energy landscape, dipole moment components, and large amplitude motion parameters, contributing to the understanding of the structural and dynamic aspects of such compounds (Tudorie et al., 2013).

Safety And Hazards

特性

IUPAC Name |

4-fluoro-3,5-dimethylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHYTIOMCJAWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476367 |

Source

|

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3,5-dimethylbenzaldehyde | |

CAS RN |

363134-35-4 |

Source

|

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)